molecular formula C17H17N3 B6077637 N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indazol-6-amine

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indazol-6-amine

Cat. No.: B6077637
M. Wt: 263.34 g/mol
InChI Key: BHVZOQFRZPLJMA-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indazol-6-amine is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. The structure of this compound features a tetrahydronaphthalene moiety fused to an indazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-2-4-13-9-15(7-5-12(13)3-1)19-16-8-6-14-11-18-20-17(14)10-16/h1-4,6,8,10-11,15,19H,5,7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVZOQFRZPLJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indazol-6-amine typically involves the following steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon under hydrogen gas.

    Indazole Ring Formation: The indazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.

    Coupling Reaction: The final step involves coupling the tetrahydronaphthalene moiety with the indazole ring using amination reactions. This can be done using reagents like sodium hydride and appropriate solvents under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors for the tetrahydronaphthalene synthesis and automated cyclization and coupling reactors to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation Products: Ketones, quinones.

    Reduction Products: Hydrogenated derivatives.

    Substitution Products: Various substituted indazole derivatives.

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indazol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indazol-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of signaling pathways, resulting in the desired biological effect. For example, it may inhibit certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indazol-6-amine can be compared with other indazole derivatives such as:

  • N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
  • N-(1,2,3,4-tetrahydronaphthalen-2-yl)acrylamide

Uniqueness:

  • The presence of the tetrahydronaphthalene moiety provides enhanced stability and lipophilicity.
  • The specific substitution pattern on the indazole ring can lead to unique binding properties and biological activities.

These features make this compound a valuable compound in various fields of research and application.

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